molecular formula C7H12N2O2 B103460 (S)-3-Isopropyl-2,5-piperazinedione CAS No. 16944-60-8

(S)-3-Isopropyl-2,5-piperazinedione

Cat. No. B103460
CAS RN: 16944-60-8
M. Wt: 156.18 g/mol
InChI Key: IULFBTHVPRNQCG-LURJTMIESA-N
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Description

This typically involves identifying the compound’s chemical formula, molecular weight, and structural formula. It may also include information about the compound’s state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants used, the conditions required (temperature, pressure, catalysts), and the yield of the reaction.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include identifying the reactants and products, the conditions required, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity with other chemicals.


Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Synthesis Pathways : A study by Yoshimura et al. (1975) describes a new synthesis route for 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and 3,6-epidithio-2,5-piperazinediones via bromo derivatives, highlighting innovative methods in synthesizing structurally related compounds (Yoshimura, Nakamura, & Matsunari, 1975).

  • Structural Diversity and Applications : González et al. (2012) emphasize the role of 2,5-piperazinediones as privileged building blocks in synthesizing a wide range of nitrogen heterocycles, including bioactive compounds and natural products (González, Ortín, de la Cuesta, & Menéndez, 2012).

  • Crystal and Molecular Structure Analysis : The work of Davis and Bernal (1973) on the crystal and molecular structure of related 2,5-piperazinediones provides insights into the physical characteristics of these compounds, essential for their application in various scientific fields (Davis & Bernal, 1973).

  • Synthesis of Natural Products : Shin et al. (1969) achieved the total synthesis of albonoursin using 3-alkylidene-2,5-piperazinedione, demonstrating the compound's significance in synthesizing complex natural products (Shin, Chigira, Masaki, & Ota, 1969).

Biomedical and Pharmaceutical Research

  • Quorum Sensing Inhibition : Musthafa et al. (2012) explored the inhibitory effects of 2,5-piperazinedione on quorum sensing in Pseudomonas aeruginosa, highlighting its potential in medical and pharmaceutical applications (Musthafa, Balamurugan, Pandian, & Ravi, 2012).

  • Intermolecular Interaction Studies : Tamiaki et al. (1993) synthesized diastereomerically pure 2,5-piperazinedione-bridged porphyrin dimers, contributing to the understanding of molecular interactions, important for drug design (Tamiaki, Suzuki, & Maruyama, 1993).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It may include toxicity data, flammability, and precautions for safe handling and storage.


Future Directions

This involves identifying areas where further research is needed. It may include potential applications of the compound, unanswered questions about its properties or reactions, or ways to improve its synthesis.


Please note that this is a general approach and some steps may not be applicable depending on the nature of the compound. For example, “Mechanism of Action” is typically relevant only for biologically active compounds. I hope this helps! Let me know if you have any other questions.


properties

IUPAC Name

(3S)-3-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULFBTHVPRNQCG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353139
Record name (S)-3-Isopropyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Isopropyl-2,5-piperazinedione

CAS RN

16944-60-8
Record name (S)-3-Isopropyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JWJ Wong, LT McPhail, HC Brastianos… - Experimental …, 2008 - Elsevier
Following spinal cord injury, spared axonal projections undergo spontaneous compensatory sprouting in an attempt to reinnervate synaptic targets that were deinnervated as a result of …
Number of citations: 9 www.sciencedirect.com

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